2-chloro-7,7-dimethyl-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,7-dimethyl-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11ClN2O It is known for its unique structure, which includes a thiopyrano ring fused to a pyridine ring, and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,7-dimethyl-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with a suitable thiol compound in the presence of a base, followed by cyclization to form the thiopyrano ring. The reaction conditions often include temperatures ranging from 80°C to 120°C and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,7-dimethyl-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-Chloro-7,7-dimethyl-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-7,7-dimethyl-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-6,6-dioxo-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
- Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylate
Uniqueness
2-Chloro-7,7-dimethyl-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of a thiopyrano ring fused to a pyridine ring and a nitrile group at the 3-position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11ClN2S |
---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
2-chloro-7,7-dimethyl-5,8-dihydrothiopyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 |
InChI Key |
SEKOLCQZGJMQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CS1)C#N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.